3,3-Difluoro-2-(1H-pyrazol-1-yl)propan-1-amine hydrochloride 3,3-Difluoro-2-(1H-pyrazol-1-yl)propan-1-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 2171894-89-4
VCID: VC4842709
InChI: InChI=1S/C6H9F2N3.ClH/c7-6(8)5(4-9)11-3-1-2-10-11;/h1-3,5-6H,4,9H2;1H
SMILES: C1=CN(N=C1)C(CN)C(F)F.Cl
Molecular Formula: C6H10ClF2N3
Molecular Weight: 197.61

3,3-Difluoro-2-(1H-pyrazol-1-yl)propan-1-amine hydrochloride

CAS No.: 2171894-89-4

Cat. No.: VC4842709

Molecular Formula: C6H10ClF2N3

Molecular Weight: 197.61

* For research use only. Not for human or veterinary use.

3,3-Difluoro-2-(1H-pyrazol-1-yl)propan-1-amine hydrochloride - 2171894-89-4

Specification

CAS No. 2171894-89-4
Molecular Formula C6H10ClF2N3
Molecular Weight 197.61
IUPAC Name 3,3-difluoro-2-pyrazol-1-ylpropan-1-amine;hydrochloride
Standard InChI InChI=1S/C6H9F2N3.ClH/c7-6(8)5(4-9)11-3-1-2-10-11;/h1-3,5-6H,4,9H2;1H
Standard InChI Key MKFYBFCWOATROQ-UHFFFAOYSA-N
SMILES C1=CN(N=C1)C(CN)C(F)F.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Formula

3,3-Difluoro-2-(1H-pyrazol-1-yl)propan-1-amine hydrochloride is a hydrochloride salt with the molecular formula C₆H₁₀ClF₂N₃ and a molecular weight of 197.61 g/mol . The parent amine, 3,3-difluoro-2-(1H-pyrazol-1-yl)propan-1-amine (CID 132372766), has a molecular weight of 175.18 g/mol, with the hydrochloride form adding two chlorine atoms .

Table 1: Key Identifiers

PropertyValueSource
CAS Number2171894-89-4
IUPAC Name3,3-difluoro-2-pyrazol-1-ylpropan-1-amine; hydrochloride
Molecular FormulaC₆H₁₀ClF₂N₃
Molecular Weight197.61 g/mol

Structural Features

The compound’s backbone consists of a propane chain with two fluorine atoms at the C3 position and a pyrazole ring attached at C2. The pyrazole ring (1H-pyrazol-1-yl) contributes aromaticity and hydrogen-bonding capacity, while the fluorine atoms enhance electronegativity and metabolic stability . The hydrochloride salt form improves solubility in polar solvents, a critical factor for pharmaceutical applications .

The SMILES notation (C1=CN(N=C1)C(CN)C(F)F.Cl) and InChIKey (OJONQOJRWREYDX-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereochemistry . Computational models predict three rotatable bonds, enabling conformational flexibility around the propane and pyrazole moieties .

Synthesis and Manufacturing

Component Compounds

The parent amine (CID 132372766) is synthesized before salt formation. Analytical techniques such as ¹⁹F NMR and LC-MS are employed to verify purity and structural integrity .

Physicochemical Properties

Computed Properties

PubChem’s computational data reveals:

  • Hydrogen Bond Donor Count: 3 (amine and pyrazole NH groups) .

  • Hydrogen Bond Acceptor Count: 4 (fluorine and pyrazole N atoms) .

  • Rotatable Bond Count: 3 (C-C bonds in the propane chain) .

  • Topological Polar Surface Area: 52.7 Ų, indicating moderate permeability .

Table 2: Physicochemical Data

PropertyValueMethod/Source
Exact Mass197.0298 DaPubChem
LogP (Octanol-Water)1.2 (estimated)ChemAxon
Water Solubility12.3 mg/mL (predicted)ALOGPS
Hazard ClassPrecautionary Measures
Skin IrritationWear protective gloves/clothing (P280)
Eye DamageUse eye protection (P305+P351+P338)
Respiratory IrritationEnsure adequate ventilation (P261)

Biological and Industrial Applications

Material Science Applications

The compound’s fluorine content suggests utility in:

  • Liquid Crystals: As polarizable components in display technologies.

  • Polymer Additives: To improve thermal stability and flame resistance .

Research Gaps and Future Directions

  • Toxicology Studies: Acute and chronic toxicity data are absent for the hydrochloride form.

  • Synthesis Optimization: Scalable routes requiring milder conditions are needed.

  • Target Identification: High-throughput screening to elucidate biological targets.

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